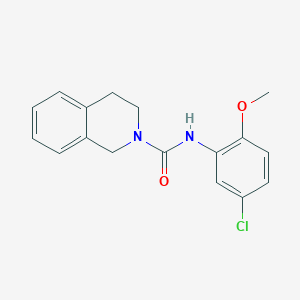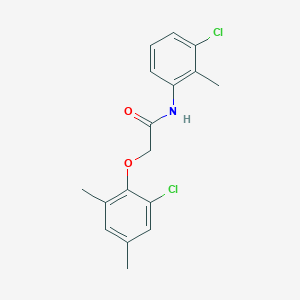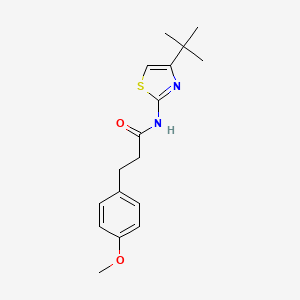![molecular formula C15H19NO B5865246 3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)
3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the early 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals. Since then, it has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
作用機序
3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one 118,551 acts as a selective antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, thereby blocking the physiological effects of β2-adrenergic receptor activation. This mechanism of action makes this compound 118,551 a useful tool for studying the role of β2-adrenergic receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, such as salbutamol. It has also been shown to block the vasodilatory effects of β2-adrenergic receptor agonists, such as isoproterenol. In addition, it has been shown to block the glycogenolytic effects of β2-adrenergic receptor agonists, such as epinephrine.
実験室実験の利点と制限
3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one 118,551 has several advantages for use in lab experiments. First, it is a highly selective β2-adrenergic receptor antagonist, which makes it a useful tool for studying the role of β2-adrenergic receptors in various physiological and pathological processes. Second, it is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to the use of this compound 118,551 in lab experiments. One limitation is that it is not a completely selective β2-adrenergic receptor antagonist, and it can also bind to other receptors, such as β1-adrenergic receptors. This can potentially confound the results of experiments that are specifically designed to study the role of β2-adrenergic receptors. Another limitation is that it has a relatively short half-life, which means that it may need to be administered multiple times during an experiment to maintain its effects.
将来の方向性
There are several future directions for the use of 3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one 118,551 in scientific research. One direction is to use it to study the role of β2-adrenergic receptors in various pathological conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. Another direction is to use it to study the effects of β2-adrenergic receptor activation on glucose metabolism and insulin sensitivity, which could have important implications for the treatment of diabetes. Finally, this compound 118,551 could be used in combination with other drugs to study the effects of β2-adrenergic receptor blockade in different physiological and pathological contexts.
合成法
The synthesis of 3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one 118,551 involves a multistep process starting from 2-cyclohexen-1-one. The first step involves the conversion of 2-cyclohexen-1-one to 2-cyclohexen-1-ol using lithium aluminum hydride. The resulting alcohol is then converted to the corresponding bromide using phosphorus tribromide. The bromide is then reacted with 4-isopropylaniline in the presence of a palladium catalyst to yield this compound 118,551.
科学的研究の応用
3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. β2-adrenergic receptors are G protein-coupled receptors that are widely distributed in the body, including the lungs, heart, and skeletal muscle. They play a crucial role in the regulation of various physiological processes, such as bronchodilation, vasodilation, and glycogenolysis.
特性
IUPAC Name |
3-(4-propan-2-ylanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-6-8-13(9-7-12)16-14-4-3-5-15(17)10-14/h6-11,16H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITLCMDHFZRSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)


![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)


![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)
![methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5865249.png)